molecular formula C19H26N2O4 B5971663 [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol

[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol

Cat. No. B5971663
M. Wt: 346.4 g/mol
InChI Key: NQFRKZRYVGMUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol, also known as TMQM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TMQM belongs to the class of quinoline derivatives and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol is not fully understood. However, it has been proposed that [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol acts by modulating the activity of various neurotransmitters and receptors in the brain. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has also been shown to reduce oxidative stress and lipid peroxidation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize, and the purity of the final product can be improved by recrystallization. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has also been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol in lab experiments is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol. One area of research is the potential use of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new derivatives of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol with improved pharmacological properties. Additionally, the mechanism of action of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antinociceptive, and neuroprotective effects. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its limited solubility in water may limit its use in certain experiments. There are several future directions for the study of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol, including its potential use in the treatment of neurodegenerative disorders and the development of new derivatives with improved pharmacological properties.

Synthesis Methods

[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol can be synthesized by reacting 5,6,7-trimethoxy-4-methyl-2-quinolinecarboxylic acid with piperidine and formaldehyde. The reaction is carried out under basic conditions, and the product is obtained in good yield. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antinociceptive, and neuroprotective effects. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

[1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-12-8-16(21-7-5-6-13(10-21)11-22)20-14-9-15(23-2)18(24-3)19(25-4)17(12)14/h8-9,13,22H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFRKZRYVGMUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=C(C(=C12)OC)OC)OC)N3CCCC(C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5,6,7-Trimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol

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